molecular formula C14H15NO4S B187317 N-(3,4-dimethoxyphenyl)benzenesulfonamide CAS No. 62035-67-0

N-(3,4-dimethoxyphenyl)benzenesulfonamide

Cat. No. B187317
CAS RN: 62035-67-0
M. Wt: 293.34 g/mol
InChI Key: AWMVSQUGEOFWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-dimethoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to “N-(3,4-dimethoxyphenyl)benzenesulfonamide”, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.


Molecular Structure Analysis

The molecular structure of compounds similar to “N-(3,4-dimethoxyphenyl)benzenesulfonamide” has been extensively studied using techniques such as X-ray crystallography. This provides detailed information on the arrangement of atoms within the molecule.


Chemical Reactions Analysis

Benzenesulfonamides, including “N-(3,4-dimethoxyphenyl)benzenesulfonamide”, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.

Scientific Research Applications

Antibacterial and α-Glucosidase Inhibition Activities

N-(3,4-dimethoxyphenyl)benzenesulfonamide derivatives have been found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Some compounds within this class also demonstrated good inhibition of the α-glucosidase enzyme, suggesting potential therapeutic applications in managing postprandial hyperglycemia in diabetes (Abbasi et al., 2016).

VEGFR-2 Inhibitors for Anticancer Activity

Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity. Certain derivatives showed promising activity as cytotoxic agents and were particularly effective as inhibitors of the vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy (Ghorab et al., 2016).

Potential in Treating Pulmonary Arterial Hypertension

A specific derivative, LASSBio-965 (N-[2-(3,4-dimethoxyphenyl)ethyl]-benzenesulfonamide), has been studied for its potential to attenuate pulmonary arterial hypertension in a rat model. This compound demonstrated a significant decrease in right systolic ventricular pressure and improved relaxation responses in rat aortic and pulmonary artery rings (Zapata-Sudo et al., 2012).

Applications in Photodynamic Therapy

Compounds with a benzenesulfonamide moiety, including the 3,4-dimethoxyphenyl variant, have been explored for their use in photodynamic therapy. A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups found these compounds to have promising properties for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition for Disease Management

Sulfonamides incorporating 1,3,5-triazine structural motifs, including derivatives of N-(3,4-dimethoxyphenyl)benzenesulfonamide, have been investigated for their ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These activities are relevant in managing diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).

Safety And Hazards

Sigma-Aldrich provides “N-(3,4-dimethoxyphenyl)benzenesulfonamide” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-13-9-8-11(10-14(13)19-2)15-20(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMVSQUGEOFWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355593
Record name N-(3,4-dimethoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)benzenesulfonamide

CAS RN

62035-67-0
Record name N-(3,4-dimethoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)benzenesulfonamide

Citations

For This Compound
6
Citations
V Ouellette, ACC Alvarez, C Bouzriba… - Bioorganic …, 2023 - Elsevier
4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs) are members of a new family of prodrugs bioactivated by cytochrome P450 1A1 (CYP1A1) in breast …
Number of citations: 3 www.sciencedirect.com
ACC Alvarez, MZ Khosroshahi, MF Côté… - Bioorganic & Medicinal …, 2018 - Elsevier
The role and the importance of the sulfonate moiety in phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) were assessed using its bioisosteric sulfonamide …
Number of citations: 7 www.sciencedirect.com
TA Engler, W Chai, KO LaTessa - The Journal of Organic …, 1996 - ACS Publications
Reactions of 4-(N-phenylsulfonyl)-2-alkoxy-1,4-benzoquinone monoimines 2−4 with electron-rich propenylbenzenes promoted by BF 3 yield 7-alkoxy-2-aryl-3-methyl-5-[(N-…
Number of citations: 65 pubs.acs.org
S Dosa, J Daniels, M Guetschow - Journal of Heterocyclic …, 2011 - Wiley Online Library
A series of 4‐cyanobenzenesulfonamides (1a, 1b, 1c, 1d, 1e, 1f, 1g, 1h) was converted to the corresponding O‐acetylated amidoximes (2a, 2b, 2c, 2d, 2e, 2f, 2g, 2h). The reaction of 1a …
Number of citations: 8 onlinelibrary.wiley.com
M González, PJ Alcolea, R Álvarez, M Medarde… - International Journal for …, 2021 - Elsevier
New drugs against visceral leishmaniasis with mechanisms of action differing from existing treatments and with adequate cost, stability, and properties are urgently needed. No …
Number of citations: 4 www.sciencedirect.com
N Ty, G Dupeyre, GG Chabot, J Seguin… - Bioorganic & medicinal …, 2008 - Elsevier
6-Methoxy-3-(3′,4′,5′-trimethoxybenzoyl)-1H-indole (BPR0L075) (1) is a potent inhibitor of tubulin polymerization which exhibits both in vitro and in vivo activities against a broad …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.